molecular formula C7H11NO B6156209 hepta-2,4-dienamide CAS No. 1000537-57-4

hepta-2,4-dienamide

Cat. No.: B6156209
CAS No.: 1000537-57-4
M. Wt: 125.17 g/mol
InChI Key: KITQGYOSLQTCSD-VNKDHWASSA-N
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Description

Hepta-2,4-dienamide is an organic compound characterized by the presence of a hepta-2,4-diene moiety and an amide functional group. It is a colorless to pale yellow liquid with a distinct odor and is soluble in many organic solvents. The molecular formula of this compound is C7H11NO, and it has a molecular weight of 125.17 g/mol .

Preparation Methods

Hepta-2,4-dienamide can be synthesized through various organic synthesis methods. One efficient method involves the stereoselective one-pot synthesis from ketene dithioacetal and aromatic ketones. This process involves the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with aromatic ketones in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .

Chemical Reactions Analysis

Hepta-2,4-dienamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Hepta-2,4-dienamide has several scientific research applications. It is used as an intermediate in organic synthesis for the preparation of biologically active compounds and functional materials. The compound’s conjugated diene structure makes it valuable in the synthesis of natural products and pharmaceuticals. Additionally, this compound derivatives have shown potential antibacterial, anticancer, anti-inflammatory, and antifungal activities, making them useful in medicinal chemistry .

Mechanism of Action

The mechanism of action of hepta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific derivative and its application. For instance, some derivatives may inhibit bacterial enzymes, while others may interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Hepta-2,4-dienamide can be compared with other similar compounds such as pellitorine, piperovatine, and trichostatin A. These compounds also contain conjugated diene and amide moieties and exhibit similar biological activities. this compound is unique due to its specific structure and the potential for various functional modifications. The comparison highlights the versatility and potential of this compound in different scientific and industrial applications .

Properties

CAS No.

1000537-57-4

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2E,4E)-hepta-2,4-dienamide

InChI

InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H2,8,9)/b4-3+,6-5+

InChI Key

KITQGYOSLQTCSD-VNKDHWASSA-N

Isomeric SMILES

CC/C=C/C=C/C(=O)N

Canonical SMILES

CCC=CC=CC(=O)N

Purity

95

Origin of Product

United States

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